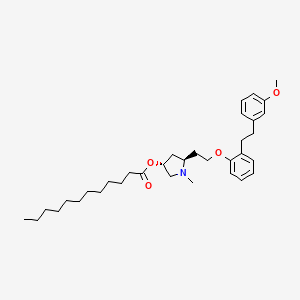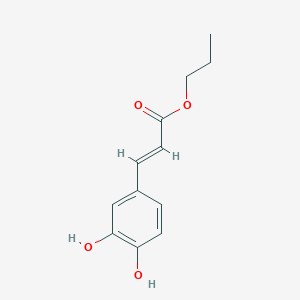
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate is a natural product found in Caesalpinia volkensii with data available.
科学的研究の応用
Flame Retardant Synthesis
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate has been studied in the context of synthesizing flame retardants. Yan (1999) explored the synthesis and characterization of a flame retardant for polyester, which involved reacting phenylphosphonous dichloride with acrylic acid and methanol, indicating a potential use of this compound in developing flame-retardant materials (Yan, 1999).
Synthesis Procedures
Fang and Ji (2006) detailed the synthesis process of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid from 3,4-dimethoxybenzaldehyde, demonstrating the compound's role in chemical synthesis and potential applications in various scientific domains (Fang & Ji, 2006).
Polymer Modification
Aly and El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, suggesting the potential for this compound in modifying polymer properties for specific applications, including medical use (Aly & El-Mohdy, 2015).
Antioxidant Activity
Kushnir et al. (2015) explored the synthesis of compounds involving this compound, demonstrating inhibitory activity in mitochondrial superoxide generation. This suggests potential antioxidant applications in medical and biochemical research (Kushnir et al., 2015).
Corrosion Inhibition
Abu-Rayyan et al. (2022) studied acrylamide derivatives' impact on corrosion inhibition, showing that this compound-based compounds could be effective in preventing copper corrosion, indicating its usefulness in materials science and engineering (Abu-Rayyan et al., 2022).
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
propyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-7-16-12(15)6-4-9-3-5-10(13)11(14)8-9/h3-6,8,13-14H,2,7H2,1H3/b6-4+ |
InChIキー |
BPJXSLLUNRTWHM-GQCTYLIASA-N |
異性体SMILES |
CCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
正規SMILES |
CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
同義語 |
propyl caffeate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



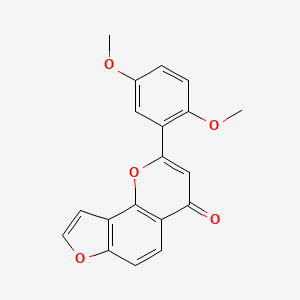
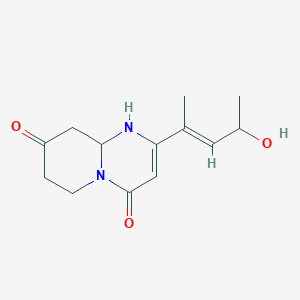
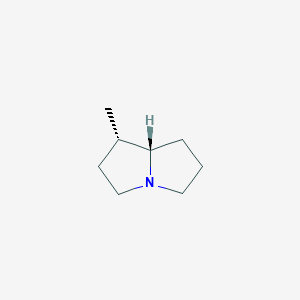
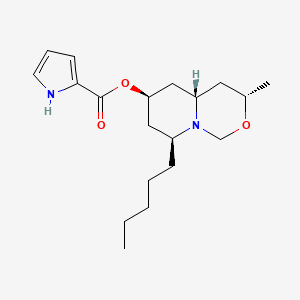
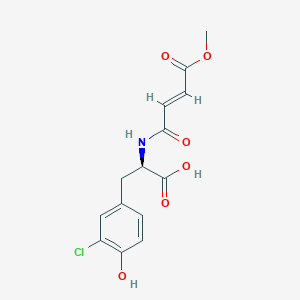
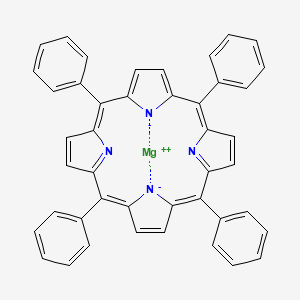
![N-[4-[2-[[(R)-2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[2-oxo-3-(3-cyclopentylpropyl)-1-imidazolidinyl]benzenesulfonamide](/img/structure/B1248660.png)
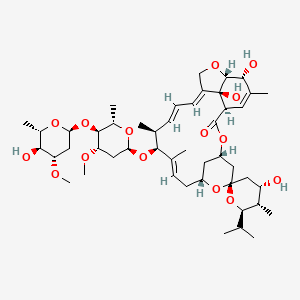
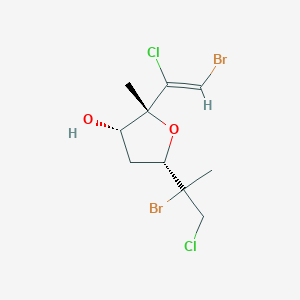
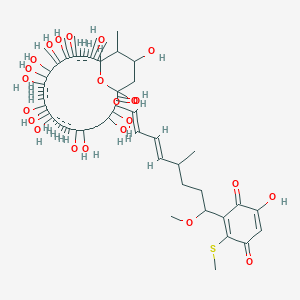
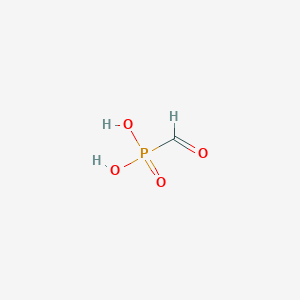
![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)
